[(4-Methylphenyl)methyl](1,3-thiazol-5-ylmethyl)amine

Lipophilicity Drug-likeness Permeability prediction

[(4-Methylphenyl)methyl](1,3-thiazol-5-ylmethyl)amine (CAS 1338943-03-5, molecular weight 218.32 g/mol) is a secondary amine belonging to the 4,5-disubstituted thiazole class, characterized by a 1,3-thiazole core substituted at the 5-position with a methylene-linked 4-methylbenzylamine group. The molecule features a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and four rotatable bonds, providing a moderately flexible scaffold with a topological polar surface area (TPSA) of 53.2 Ų.

Molecular Formula C12H14N2S
Molecular Weight 218.32 g/mol
Cat. No. B12096755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(4-Methylphenyl)methyl](1,3-thiazol-5-ylmethyl)amine
Molecular FormulaC12H14N2S
Molecular Weight218.32 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNCC2=CN=CS2
InChIInChI=1S/C12H14N2S/c1-10-2-4-11(5-3-10)6-13-7-12-8-14-9-15-12/h2-5,8-9,13H,6-7H2,1H3
InChIKeyTYLMVLGNPDZPBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[(4-Methylphenyl)methyl](1,3-thiazol-5-ylmethyl)amine: A Defined 4,5-Disubstituted Thiazole Building Block for Rational Lead Optimization


[(4-Methylphenyl)methyl](1,3-thiazol-5-ylmethyl)amine (CAS 1338943-03-5, molecular weight 218.32 g/mol) is a secondary amine belonging to the 4,5-disubstituted thiazole class, characterized by a 1,3-thiazole core substituted at the 5-position with a methylene-linked 4-methylbenzylamine group. The molecule features a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and four rotatable bonds, providing a moderately flexible scaffold with a topological polar surface area (TPSA) of 53.2 Ų [1]. The compound is classified within the 4,5-disubstituted thiazole chemotype, a privileged scaffold in medicinal chemistry with documented utility in kinase inhibition, monoamine oxidase modulation, and antimicrobial research [2]. This specific derivative incorporates a para-methyl substitution on the benzyl ring, a structural feature that influences lipophilicity (XLogP3-AA 2.2) and molecular recognition properties relative to non-methylated or differently substituted benzyl-thiazole congeners [1][2].

Why Interchanging [(4-Methylphenyl)methyl](1,3-thiazol-5-ylmethyl)amine with Generic Thiazol-5-ylmethyl Amines Compromises Physicochemical Consistency and SAR Interpretability


Superficial structural similarity among thiazol-5-ylmethyl amine derivatives masks consequential differences in lipophilicity, electronic character, and molecular recognition that render simple interchange scientifically unsound. The para-methyl substituent on the benzyl ring of [(4-Methylphenyl)methyl](1,3-thiazol-5-ylmethyl)amine directly modulates computed LogP and alters the electron density distribution across the aromatic system compared to the unsubstituted benzyl analog . Even modest LogP shifts of 0.3–0.6 log units can translate into meaningful differences in membrane permeability, metabolic stability, and off-target binding profiles during lead optimization campaigns. Within the thiazole-containing monoamine oxidase (MAO) inhibitor chemical space, subtle aromatic substitution changes have been shown to produce IC₅₀ shifts exceeding 10-fold against MAO-B [1]. Procurement of an unverified generic thiazol-5-ylmethyl amine—lacking the 4-methyl substitution—therefore introduces an uncontrolled variable that can undermine the reproducibility of structure-activity relationship (SAR) studies and confound the interpretation of biological screening data.

Quantitative Differentiation of [(4-Methylphenyl)methyl](1,3-thiazol-5-ylmethyl)amine from Its Closest Structural Analogs: A Comparator-Anchored Evidence Guide for Informed Procurement


Lipophilicity Differential: XLogP3 Comparison of 4-Methylbenzyl vs. Unsubstituted Benzyl Thiazol-5-ylmethyl Amine

The 4-methyl substituent on the benzyl ring of [(4-Methylphenyl)methyl](1,3-thiazol-5-ylmethyl)amine reduces computed lipophilicity (XLogP3-AA 2.2) compared to the unsubstituted benzyl analog benzyl(1,3-thiazol-5-ylmethyl)amine, which exhibits a higher computed LogP of approximately 2.82 [1]. This LogP differential of approximately 0.6 log units indicates that the 4-methylbenzyl derivative is measurably less lipophilic than the parent benzyl compound, a property that can influence passive membrane permeability, aqueous solubility, and metabolic clearance rates in biological assays.

Lipophilicity Drug-likeness Permeability prediction

Molecular Weight and Heavy Atom Count Differentiation from the Unsubstituted Benzyl Analog: Implications for Ligand Efficiency Metrics

[(4-Methylphenyl)methyl](1,3-thiazol-5-ylmethyl)amine possesses a molecular weight of 218.32 g/mol, which is 14.03 Da heavier than the unsubstituted benzyl analog benzyl(1,3-thiazol-5-ylmethyl)amine (MW 204.29 g/mol) [1]. This mass increment corresponds precisely to the addition of a single methyl group (–CH₃, 15.03 Da), increasing the heavy atom count without introducing additional hydrogen bond donors or acceptors. In fragment-based and ligand-efficiency-driven drug design, this molecular weight shift directly impacts metrics such as ligand efficiency (LE) and lipophilic ligand efficiency (LLE), where the 4-methylbenzyl derivative will exhibit lower LE values (if potency is held constant) but potentially higher target engagement due to enhanced van der Waals contacts.

Ligand efficiency Fragment-based drug design Molecular weight optimization

Topological Polar Surface Area (TPSA) Equivalence and Hydrogen Bonding Profile: Differentiating Substitution Effects Without Altering Core Polarity

Despite the addition of the para-methyl group, [(4-Methylphenyl)methyl](1,3-thiazol-5-ylmethyl)amine maintains a TPSA of 53.2 Ų, which is essentially identical to the TPSA of the unsubstituted benzyl analog (53.16 Ų) [1]. Both compounds share one hydrogen bond donor and three hydrogen bond acceptors. This TPSA equivalence indicates that the 4-methyl substitution modulates lipophilicity without altering the polar surface area or hydrogen bonding capacity, a desirable property for tuning blood-brain barrier penetration and oral bioavailability while preserving favorable TPSA-dependent ADME characteristics (e.g., TPSA values below 140 Ų are generally associated with good oral absorption, and values below 60–70 Ų are favorable for CNS penetration).

Polar surface area Blood-brain barrier penetration Oral bioavailability

Rotatable Bond Count Differentiation: Conformational Flexibility Implications for Entropic Binding Penalties

[(4-Methylphenyl)methyl](1,3-thiazol-5-ylmethyl)amine possesses four rotatable bonds, identical in number to the unsubstituted benzyl analog [1]. However, the presence of the para-methyl group introduces additional conformational restriction around the benzyl ring, subtly reducing the accessible conformational space of the phenyl ring without altering the formal rotatable bond count. In the context of thiazole-based MAO inhibitors, compounds with constrained conformational flexibility have been associated with enhanced binding affinity due to reduced entropic penalties upon target engagement [2]. The 4-methyl substitution may therefore provide a modest entropic advantage in binding to hydrophobic enzyme pockets compared to the unsubstituted benzyl congener, a factor relevant to the design of selective MAO-B inhibitors.

Conformational entropy Ligand preorganization Binding affinity optimization

Boiling Point as a Surrogate for Thermal Stability and Purification Feasibility: Comparator Data from Calculated Values

The calculated boiling point of [(4-Methylphenyl)methyl](1,3-thiazol-5-ylmethyl)amine is 346.2 ± 27.0 °C at 760 mmHg , reflecting the compound's thermal stability profile relevant to purification and storage considerations. While directly comparable calculated boiling point data for the unsubstituted benzyl analog are not uniformly available in accessible databases, the elevated boiling point is consistent with the increased molecular weight and enhanced van der Waals interactions conferred by the para-methyl group. This thermal property suggests that the 4-methylbenzyl derivative may tolerate higher-temperature handling conditions during synthesis and purification workflows compared to lower-molecular-weight thiazol-5-ylmethyl amine congeners.

Thermal stability Purification by distillation Compound handling

Optimal Application Scenarios for [(4-Methylphenyl)methyl](1,3-thiazol-5-ylmethyl)amine Based on Differentiated Physicochemical Evidence


CNS-Penetrant Lead Optimization Campaigns Requiring Fine-Tuned Lipophilicity Without TPSA Perturbation

The compound's LogP of 2.2 (PubChem) combined with a CNS-favorable TPSA of 53.2 Ų positions it as a strategically distinct building block for CNS-targeted medicinal chemistry programs, particularly those pursuing MAO-B or kinase targets where maintaining TPSA below 60 Ų while independently adjusting lipophilicity is critical for balancing brain penetration and metabolic clearance [1][2]. In head-to-head comparisons, the 4-methylbenzyl derivative offers a 0.6 LogP reduction relative to the unsubstituted benzyl analog while preserving identical TPSA, providing medicinal chemists with an orthogonal parameter control that the benzyl congener cannot offer.

Fragment-Based Drug Design Requiring Defined Molecular Weight Progression from Fragment to Lead

With a molecular weight of 218.32 g/mol and 15 heavy atoms, the compound occupies a strategic position in fragment-to-lead evolution pathways. It represents a 14 Da increment over the benzyl(1,3-thiazol-5-ylmethyl)amine fragment (MW 204.29), enabling systematic exploration of methyl-group effects on target binding without altering hydrogen bonding capacity [1][2]. This makes it suitable for SAR-by-catalog approaches where incremental molecular weight additions are used to probe lipophilic pockets in enzyme active sites while maintaining ligand efficiency metrics within acceptable ranges.

Conformationally Aware Library Design for MAO-B and Related Flavoenzyme Targets

The para-methyl substitution introduces steric constraint on the benzyl ring without altering formal rotatable bond count, a feature relevant to designing thiazole-based ligands for MAO-B where conformational preorganization has been correlated with enhanced inhibitory potency [1][2]. In thiazole-containing MAO inhibitor SAR studies, aromatic substitution patterns have been shown to modulate IC₅₀ values by more than 10-fold, making the 4-methylbenzyl variant a distinct chemical probe for interrogating the steric and electronic requirements of the MAO-B active site entrance cavity.

Parallel Synthesis and Library Enumeration Requiring Thermally Robust Building Blocks

The calculated boiling point of 346.2 °C at 760 mmHg indicates favorable thermal stability for this building block, supporting its use in parallel synthesis workflows involving elevated-temperature conditions such as microwave-assisted reactions, high-boiling solvent systems, and thermal amide coupling protocols [1]. For procurement specialists managing compound management and high-throughput synthesis pipelines, this thermal stability profile reduces the risk of decomposition-related yield losses and ensures consistent reagent quality across multiple synthetic cycles.

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